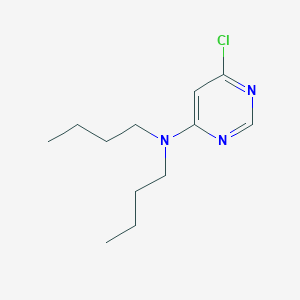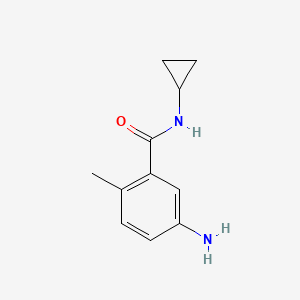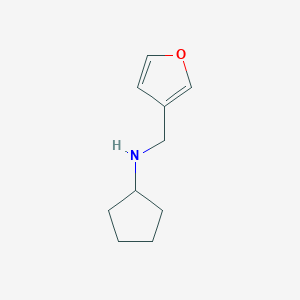![molecular formula C12H10BrNO2 B1464405 1-[(3-溴苯基)甲基]-1H-吡咯-2-羧酸 CAS No. 1250955-48-6](/img/structure/B1464405.png)
1-[(3-溴苯基)甲基]-1H-吡咯-2-羧酸
描述
1-(3-Bromophenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as BPPCA, is an organic compound that is a derivative of pyrrole. It is a colorless solid and is soluble in water. BPPCA is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are all important to understand.
科学研究应用
合成与表征
羧酸及其衍生物在有机合成中起着关键作用,是生产各种化合物的基础模块。例如,2-氟-4-溴联苯的实用合成是非甾体类抗炎药物制造中的关键中间体,展示了溴代羧酸及其衍生物在制药合成中的重要性(Qiu et al., 2009)。这些方法强调了卤代羧酸在通过交叉偶联反应创建复杂分子中的实用性,突显了它们在药物制造过程中的相关性。
生物活性与药物开发
羧酸在药物化学中至关重要,为开发具有不同生物活性的药物提供了支架。例如,肉桂酸衍生物已被评估其抗癌潜力,表明羧酸衍生物在靶向癌细胞中的结构多样性和适应性(De et al., 2011)。这项研究强调了特定羧酸结构(如1-[(3-溴苯基)甲基]-1H-吡咯-2-羧酸)在制备具有显著抗癌活性的分子中的潜力。
环境和材料科学应用
除了制药应用外,羧酸在环境科学和材料工程中也发挥作用。Sprakel和Schuur(2019)审查的新溶剂用于羧酸液-液萃取的开发展示了羧酸在分离和纯化技术中的作用(Sprakel & Schuur, 2019)。这些应用对于生产基于生物的塑料和其他可持续材料至关重要,展示了羧酸衍生物的环境重要性。
作用机制
Target of Action
The compound “1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are aromatic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. Pyrroles are often involved in biological activities, and they are part of many important biomolecules like heme .
Biochemical Pathways
Pyrrole derivatives can be involved in a variety of biochemical pathways, depending on their specific structures and functional groups. They can participate in reactions such as electrophilic substitution, nucleophilic substitution, and oxidation .
Result of Action
The molecular and cellular effects of “1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid” would depend on its specific targets and mode of action. Pyrrole derivatives can have a wide range of effects, from antimicrobial to antitumor activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the stability of pyrrole derivatives can be affected by exposure to light and heat .
生化分析
Biochemical Properties
1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid can affect neurotransmission and potentially lead to various physiological effects.
Cellular Effects
1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid has been observed to influence cell function in multiple ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can alter the expression of genes involved in antioxidant defense mechanisms, further exacerbating oxidative stress.
Molecular Mechanism
The molecular mechanism of action of 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting normal biochemical processes. For example, its inhibition of acetylcholinesterase occurs through binding to the enzyme’s active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in synapses . This can result in prolonged neural signaling and potential neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and primarily affect enzyme activity and cellular processes. At higher doses, it can induce significant toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, emphasizing the need for careful dosage management in experimental settings.
Metabolic Pathways
1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic processes can influence the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining its bioavailability and potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can determine its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(14)12(15)16/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZGBMXYBXWRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



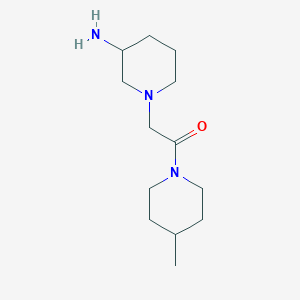
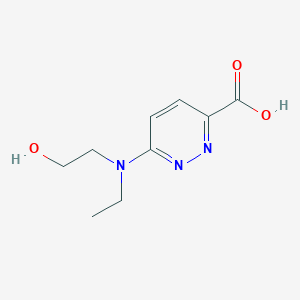
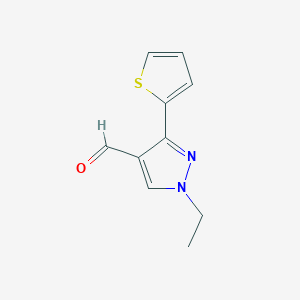

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
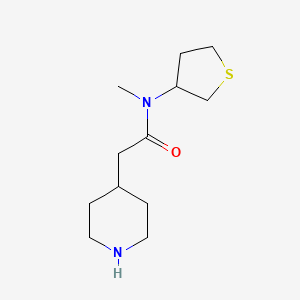
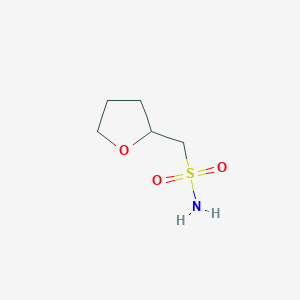
![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)
amine](/img/structure/B1464340.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)
